4-(3-Acetylaminophenyl)phenol
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Overview
Description
“4-(3-Acetylaminophenyl)phenol” is a chemical compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “4-(3-Acetylaminophenyl)phenol” consists of an aromatic ring bearing one or more hydroxyl groups . It is a type of phenolic compound, which are known for their bioactive properties .
Chemical Reactions Analysis
Phenolic compounds, including “4-(3-Acetylaminophenyl)phenol”, are known to be very reactive towards electrophilic aromatic substitution . They can also undergo oxidation to form quinones .
Scientific Research Applications
Phosphorylation and Synthesis Applications
Phosphorylation of Acetylaminophenols
The oxidative cross-coupling of 4-acetylaminophenol (paracetamol) and its structural isomers with secondary phosphine chalcogenides at room temperature has been explored, yielding O-(acetylamino)phenyl chalcogenophosphinates with high efficiency. This synthesis pathway opens up new avenues in the preparation of organophosphorus compounds, which are valuable in various chemical reactions and industrial applications (Volkov et al., 2019).
Material Science and Electrochemistry
Conducting Polymers
The synthesis of monomers like thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester and their polymerization has been investigated for applications in conducting polymers. These materials show potential for use in electrochromic devices and as conductive elements in electronic devices, highlighting the versatility of acetylaminophenol derivatives in advanced material applications (Bingöl et al., 2005).
Electrochemical Applications
Studies on Mn(II) complexes of acetylaminophenol derivatives have demonstrated their potential in catalyzing the oxygen reduction reaction, a key process in fuel cells and metal-air batteries. This suggests that acetylaminophenol derivatives can play a significant role in the development of more efficient and sustainable energy storage technologies (Bharty et al., 2019).
Pharmacology and Drug Design
Pharmacoproteomics
The treatment of cystic fibrosis bronchial epithelial cells with 4-phenylbutyrate, a compound related to 4-(3-Acetylaminophenyl)phenol, has been explored through pharmacoproteomics. This study identified cellular chaperones and protein processing enzymes, highlighting the therapeutic potential of such compounds in modulating protein processing and trafficking in the context of cystic fibrosis (Singh et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[3-(4-hydroxyphenyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10(16)15-13-4-2-3-12(9-13)11-5-7-14(17)8-6-11/h2-9,17H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOBDZNWQCBRSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457989 |
Source
|
Record name | 4-(3-ACETYLAMINOPHENYL)PHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Acetylaminophenyl)phenol | |
CAS RN |
462660-26-0 |
Source
|
Record name | 4-(3-ACETYLAMINOPHENYL)PHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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